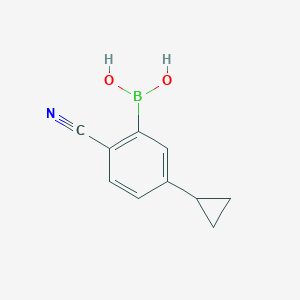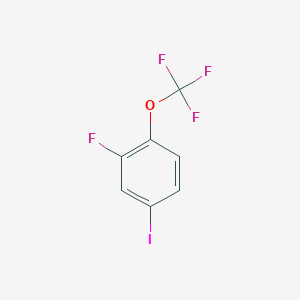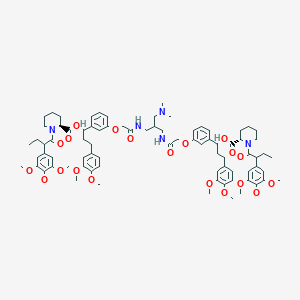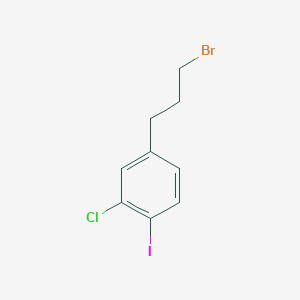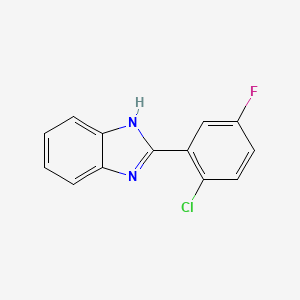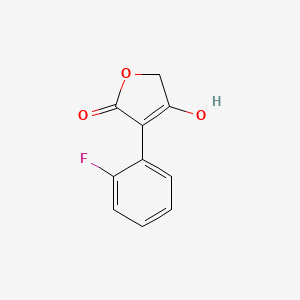
3-(2-Fluorophenyl)-4-hydroxyfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-4-hydroxyfuran-2(5H)-one is an organic compound characterized by a furanone ring substituted with a fluorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-4-hydroxyfuran-2(5H)-one typically involves the reaction of 2-fluorobenzaldehyde with malonic acid in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-4-hydroxyfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The furanone ring can be reduced to form a dihydrofuran derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-Fluorophenyl)-4-oxofuran-2(5H)-one.
Reduction: Formation of 3-(2-Fluorophenyl)-4-hydroxy-2,3-dihydrofuran.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluorophenyl)-4-hydroxyfuran-2(5H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-4-hydroxyfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the fluorophenyl moiety play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-4-hydroxyfuran-2(5H)-one
- 3-(2-Bromophenyl)-4-hydroxyfuran-2(5H)-one
- 3-(2-Methylphenyl)-4-hydroxyfuran-2(5H)-one
Uniqueness
3-(2-Fluorophenyl)-4-hydroxyfuran-2(5H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s stability, lipophilicity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
100074-44-0 |
|---|---|
Molecular Formula |
C10H7FO3 |
Molecular Weight |
194.16 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C10H7FO3/c11-7-4-2-1-3-6(7)9-8(12)5-14-10(9)13/h1-4,12H,5H2 |
InChI Key |
HXFGSDBKKTYDFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)O1)C2=CC=CC=C2F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



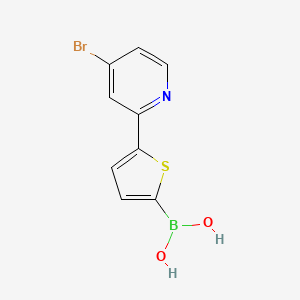
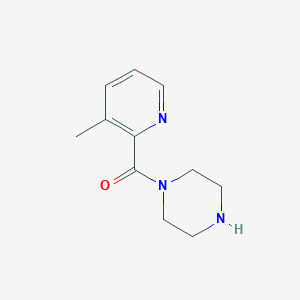

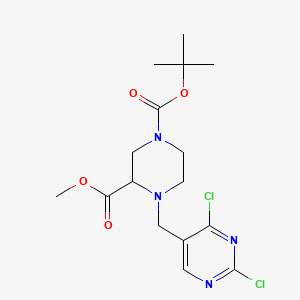
![Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-](/img/structure/B14069267.png)
![[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069269.png)
